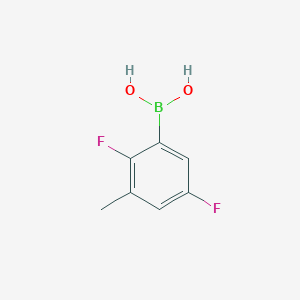
2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of boronic acid functional groups, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid typically involves the borylation of aryl halides. One common method is the palladium-catalyzed cross-coupling reaction of aryl halides with bis(pinacolato)diboron (B2pin2) in the presence of a base such as potassium carbonate . The reaction is usually carried out under inert conditions to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for high throughput and efficient synthesis of boronic acids .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The reactions are typically carried out under inert conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major products are biaryl compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, 2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid is widely used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules .
Biology and Medicine
In biology and medicine, boronic acid derivatives are used as enzyme inhibitors, particularly for serine proteases and kinases. These inhibitors can regulate various biological processes and have potential therapeutic applications .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to form stable carbon-boron bonds makes it useful in the synthesis of various active compounds .
Mécanisme D'action
The mechanism of action of 2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it effective in enzyme inhibition and other biological activities . The compound’s ability to participate in Suzuki-Miyaura coupling reactions also involves the formation of palladium-boron intermediates, which facilitate the transfer of organic groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,4-Difluoro-3-formylphenyl)boronic acid: Similar in structure but with a formyl group instead of a phenylmethoxy group.
3-Benzyloxy-2,6-difluorophenylboronic acid: Contains a benzyloxy group instead of a phenylmethoxy group.
2,3-Difluoro-4-methoxyphenylboronic acid: Similar but with a methoxy group at a different position.
Uniqueness
(2,4-Difluoro-3-phenylmethoxy
Propriétés
IUPAC Name |
(2,4-difluoro-3-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-11-7-6-10(14(17)18)12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCNQKDMFUTCQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)OCC2=CC=CC=C2)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
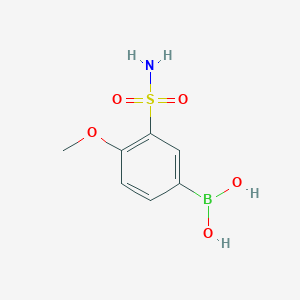
![[4-(3-Chloropropyl)phenyl]boronic acid](/img/structure/B8118956.png)
![3-[2-(Dimethylamino)ethanesulfonamido]phenylboronic acid](/img/structure/B8118959.png)



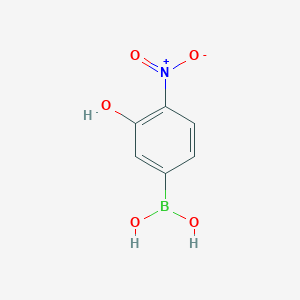
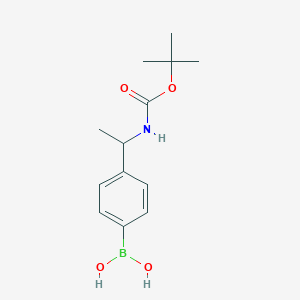
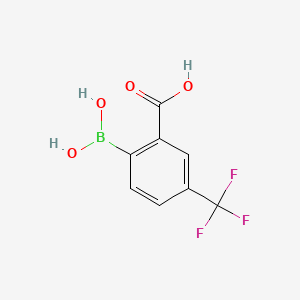
![[2-(2-Ethoxy-2-oxoethoxy)phenyl]boronic acid](/img/structure/B8118999.png)
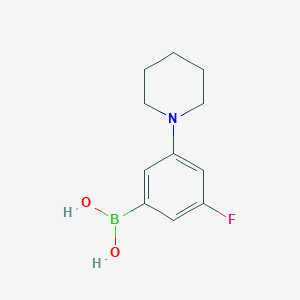
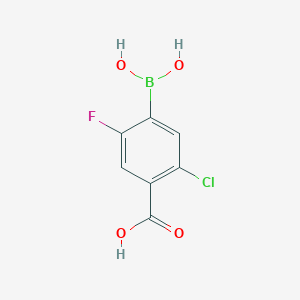
![[2-Bromo-3-fluoro-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B8119025.png)
